1,2-Diiodotetrafluorobenzene

Catalog No.
S703867
CAS No.
2708-97-6
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diiodotetrafluorobenzene

CAS Number

2708-97-6

Product Name

1,2-Diiodotetrafluorobenzene

IUPAC Name

1,2,3,4-tetrafluoro-5,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

JQBYIZAYQMMVTO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F

Enhanced Luminescence of Single-Benzene Fluorescent Molecules

Bifurcated Halogen Bond-Driven Supramolecular Double Helices

Cocrystals with Nitroxide

Synthesis of Dilithiotetrafluorobenzene

1,2-Diiodotetrafluorobenzene is an aromatic compound characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. Its molecular formula is C6F4I2C_6F_4I_2, and it has a molecular weight of approximately 401.87 g/mol. The compound is notable for its unique electronic properties, which arise from the combination of halogen substituents on the aromatic ring, influencing its reactivity and interaction with other chemical species .

There is no current research available on the specific mechanism of action of 1,2-DTFB in any biological system.

  • Corrosivity: Fluorinated and iodinated aromatic compounds can be irritating to the skin and eyes.
  • Potential Toxicity: Halogenated aromatics can have varying degrees of toxicity depending on the specific compound.
  • Environmental Impact: Persistent organic compounds like fluorinated aromatics can potentially bioaccumulate and have negative environmental effects.
, particularly involving nucleophilic substitution due to the presence of iodine atoms. One significant reaction involves its treatment with methyllithium, which leads to the formation of dilithiotetrafluorobenzene . Additionally, it can react with group V halides, showcasing its versatility in forming new organometallic compounds .

The synthesis of 1,2-diiodotetrafluorobenzene can be achieved through several methods:

  • Multi-step Reaction:
    • Step 1: Heating 1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene over aluminum oxide at 330 °C.
    • Step 2: Passing hydrogen over palladium on carbon at 280 °C.
    • Step 3: Treating with fuming sulfuric acid and iodine .
  • Direct Halogenation: This method involves the direct halogenation of tetrafluorobenzene using iodine under controlled conditions.
  • Lithiation: The compound can be synthesized from dilithiotetrafluorobenzene through further halogenation processes .

1,2-Diiodotetrafluorobenzene finds applications in various fields including:

  • Material Science: It is used in the development of advanced materials due to its unique electronic properties.
  • Organic Synthesis: Serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.
  • Halogen Bonding Studies: Used in research to understand halogen bonding interactions with other compounds .

Interaction studies involving 1,2-diiodotetrafluorobenzene have revealed its ability to form halogen-bonded complexes with thiocarbonyl compounds. These studies demonstrate the compound's potential in supramolecular chemistry and material science . The unique properties imparted by the fluorine and iodine substituents enable specific interactions that can be exploited for various applications.

Several compounds share structural similarities with 1,2-diiodotetrafluorobenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
TetrafluorobenzeneC6F4Contains only fluorine substituents; no iodine.
1,4-DiiodotetrafluorobenzeneC6F4I2Iodine atoms are positioned differently (para).
1-Iodo-2,3,4,5-tetrafluorobenzeneC6F4IContains one iodine atom; different reactivity.

1,2-Diiodotetrafluorobenzene is unique due to its specific arrangement of two iodine atoms adjacent to each other on the benzene ring, which significantly influences its chemical reactivity compared to other halogenated benzenes.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2708-97-6

Wikipedia

1,2,3,4-Tetrafluoro-5,6-diiodobenzene

Dates

Modify: 2023-08-15

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